molecular formula C18H16N2O2S B2390267 N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide CAS No. 1251672-61-3

N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide

Cat. No.: B2390267
CAS No.: 1251672-61-3
M. Wt: 324.4
InChI Key: JYTXYAGEQQUXTM-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxybenzyl group, a phenyl group, and an isothiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 3-phenylisothiazole-5-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide stands out due to its unique isothiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)12-19-18(21)17-11-16(20-23-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTXYAGEQQUXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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